N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyacetamide moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the Claisen-Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes to form chalcone derivatives . These intermediates are then further reacted with appropriate reagents to introduce the hydroxyethyl and phenoxyacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit similar biological activities.
Furan Derivatives: Furan-based compounds, such as 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, share structural similarities and potential therapeutic applications.
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide stands out due to its unique combination of furan, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-14(16-8-9-17(24-16)15-7-4-10-22-15)11-19-18(21)12-23-13-5-2-1-3-6-13/h1-10,14,20H,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGYDEZMVLHFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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